Lenalidomide Impurity 1: Identified as a Major Hydrolytic Degradation Product
In contrast to N-formyl lenalidomide, which is a process-related impurity, Lenalidomide Impurity 1 has been specifically identified as one of the major degradation products ('A', 'B', or 'E') formed under hydrolytic stress conditions [1]. This indicates that the impurity is a key marker for assessing drug product stability.
| Evidence Dimension | Degradation Pathway Origin |
|---|---|
| Target Compound Data | Major hydrolytic degradation product (ring-opened glutarimide) |
| Comparator Or Baseline | N-Formyl Lenalidomide (CAS 2197414-56-3) |
| Quantified Difference | Degradation product vs. Process impurity |
| Conditions | Stability studies of lenalidomide under hydrolytic stress (pH, temperature) [1] |
Why This Matters
This evidence directly links the impurity to the stability of the drug product, making it an essential reference standard for stability-indicating method validation, a regulatory requirement.
- [1] Ağtaş Ç, Bellur Atici E. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. J Pharm Biomed Anal. 2025;258:116757. View Source
